6,8-Diazaspiro[4.5]decane-7,9-dione
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Overview
Description
6,8-Diazaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diazaspiro[4.5]decane-7,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethyl-methanamine in ethanol . This reaction yields an intermediate, which can be further reacted with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Diazaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often involve reagents like halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
6,8-Diazaspiro[4.5]decane-7,9-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Diazaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various biological molecules, potentially affecting their function. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate specific enzymes or receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: This compound has a similar spirocyclic structure but with a methyl group at the 8-position.
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a different substitution pattern.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure with an ethyl group at the 8-position.
Uniqueness
6,8-Diazaspiro[45]decane-7,9-dione is unique due to its specific substitution pattern and the presence of two nitrogen atoms in the spirocyclic ring
Properties
IUPAC Name |
6,8-diazaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMZGORRAHIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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